(R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenolic compounds are vast, diverse, ubiquitous, and widespread in nature. They can be described as compounds that contain a phenol moiety . Phenol itself is a benzene ring that is substituted with a hydroxyl group .
Synthesis Analysis
The synthesis of phenolic compounds often involves various chemical reactions. For instance, an innovative approach involved the four-component condensation of acetoacetic ester, hydrazine hydride, aldehydes, and malononitrile .Molecular Structure Analysis
The molecular structure of phenolic compounds is characterized by the presence of a phenol moiety, which is a benzene ring substituted with a hydroxyl group .Chemical Reactions Analysis
Phenolic compounds display a wide range of biological activities. For instance, they are known to exhibit antioxidants, antimicrobial, and anti-inflammatory properties .Physical and Chemical Properties Analysis
Phenolic compounds have various physical and chemical properties. Some chemical properties such as acidity and formation of radicals are directly linked with their important and key biological activities such as antioxidant properties .Scientific Research Applications
Scintillation Materials
One application of naphthol derivatives is in the development of plastic scintillators, materials used for radiation detection. These scintillators incorporate luminescent dyes to enhance their efficiency. Research has explored various dyes and solvents to optimize scintillation properties such as efficiency, optical transparency, and stability against thermal, light, and radiation damage. Notably, certain naphthol derivatives have been investigated for their potential as luminescent activators and wavelength shifters in these systems, contributing to advancements in radiation detection technologies (Salimgareeva & Kolesov, 2005).
Catalysis and Organic Synthesis
Naphthol derivatives are also significant in catalytic and synthetic applications, particularly in the resolution of racemates—a process critical for producing enantiopure compounds. These compounds serve as catalysts in various reactions, demonstrating the importance of naphthol derivatives in developing new synthetic methodologies that are more efficient, selective, and environmentally friendly (Pellissier, 2011).
Environmental Bioremediation
In the context of environmental science, naphthol derivatives have been studied for their role in the biodegradation of phenolic compounds. Basidiomycota fungi and their phenol oxidases, which can degrade a wide range of phenolic pollutants including naphthols, offer a promising approach to bioremediation. These findings highlight the potential of utilizing biological systems for the degradation of environmental pollutants, contributing to cleaner and more sustainable environmental practices (Martínková et al., 2016).
Photophysics and Photochemistry
Research into the photophysics and photochemistry of naphthol derivatives has provided insights into their behavior under light exposure. Studies have focused on the excited-state proton transfer (ESPT) of these compounds, revealing significant increases in acidity upon electronic excitation. This research has implications for understanding the fundamental properties of naphthol derivatives and their applications in developing novel photofunctional materials (Szczepanik, 2015).
Fluorescent Dyes and Sensors
Finally, naphthol derivatives are crucial in the design of new fluorescent dyes and sensors. The development of dual fluorescent dyes based on modified photophysical models of naphthalimides, for instance, showcases the versatility of naphthol derivatives in creating advanced materials for sensing and imaging applications. This research not only expands the toolkit of fluorescent probes but also enhances the analytical capabilities in various scientific fields (Begaye et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-hydroxy-3-phenylnaphthalen-1-yl)-3-phenylnaphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O2/c33-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)34)22-13-5-2-6-14-22/h1-20,33-34H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSXQZYUHXUTTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=C6)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.